Letimide

描述

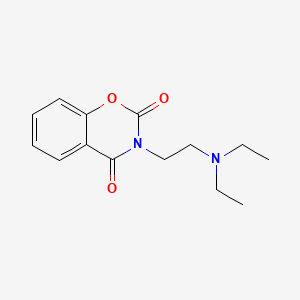

Letimide (CAS: 26513-90-6) is an analgesic compound with the molecular formula C₁₄H₁₈N₂O₃ . Structurally, it is identified as 3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione, characterized by a benzoxazine-dione core linked to a diethylaminoethyl substituent . Its synthesis involves the transformation of a carbonate intermediate (186) through heating, yielding the final product (187) with demonstrated analgesic activity .

属性

CAS 编号 |

26513-90-6 |

|---|---|

分子式 |

C14H18N2O3 |

分子量 |

262.30 g/mol |

IUPAC 名称 |

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione |

InChI |

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3 |

InChI 键 |

GRPWANKDBCDDEV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

规范 SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O |

其他CAS编号 |

26513-90-6 |

同义词 |

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione letimide letimide monohydrochloride |

产品来源 |

United States |

准备方法

合成路线和反应条件

利替米德的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保获得所需产物,且纯度高。

工业生产方法

利替米德的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率并最大程度地减少杂质。这通常包括使用自动化反应器、连续流系统和严格的质量控制措施以确保一致性和安全性。

化学反应分析

反应类型

利替米德会经历各种化学反应,包括:

氧化: 在氧化剂存在下,利替米德可以转化为其氧化形式。

还原: 还原剂可以将利替米德转化为其还原形式。

取代: 利替米德可以进行取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 常见的还原剂包括硼氢化钠和氢化铝锂。

取代: 卤素和亲核试剂等试剂通常用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能会生成利替米德的氧化衍生物,而还原可能会生成具有不同官能团的还原形式。

科学研究应用

化学: 用作有机合成和化学反应中的试剂。

生物学: 对其对细胞过程和遗传物质的影响进行了研究。

医学: 正在研究其镇痛特性以及在疼痛管理中的潜在用途。

工业: 在生产药物和其他化学产品方面具有潜在的应用。

作用机制

利替米德的作用机制涉及其与特定分子靶点和途径的相互作用。据信,它通过与某些受体和酶结合而发挥作用,从而调节其活性。这会导致细胞过程和生化途径发生改变,最终导致观察到的效果。

相似化合物的比较

This compound vs. Leucinocaine

Both compounds are classified as analgesics but differ markedly in structure:

- This compound features a benzoxazine-dione scaffold, which may enhance rigidity and binding affinity to neural receptors .

- Leucinocaine (C₁₇H₂₈N₂O₂) contains a benzamide backbone with a piperidine substituent, a common motif in local anesthetics. Its mechanism likely involves sodium channel blockade, whereas this compound’s activity may involve opioid or serotonergic pathways due to its aminoethyl group .

This compound vs. Letosteine

- Letosteine (mucolytic agent) includes a thiol group critical for breaking disulfide bonds in mucus proteins. Its ester and sulfonic acid groups contrast with this compound’s nonpolar diethylaminoethyl chain, reflecting divergent therapeutic targets .

This compound vs. Letrozole

- Letrozole (aromatase inhibitor) contains a triazole ring and cyanophenyl group, enabling competitive inhibition of estrogen synthesis. This compound lacks aromatic nitrogen-rich rings, aligning with its distinct analgesic rather than hormonal role .

Pharmacological and Clinical Comparisons

Limited clinical data are available for this compound, but its structural analogs provide indirect insights:

- Leucinocaine: Preclinical studies highlight local anesthetic efficacy but note cardiovascular toxicity risks at high doses, a concern less documented for this compound .

- Leteprinim: As a nootropic, Leteprinim’s pyrimidine-dione core enhances acetylcholine modulation, whereas this compound’s benzoxazine-dione may favor monoaminergic modulation .

生物活性

Letimide, a compound derived from the structural modifications of thalidomide, has been investigated for its biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

Overview of this compound

This compound (also referred to as MA 1143) is classified as an immunomodulatory drug (IMiD). Its structural similarities to thalidomide suggest a mechanism of action that may involve modulation of immune responses and effects on various cytokines. Research indicates that this compound exhibits significant biological activity, primarily through its influence on cell signaling pathways and immune cell function.

-

Cytokine Modulation :

- This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing anti-inflammatory cytokine IL-10 production. This dual effect is crucial for maintaining immune balance and reducing inflammation .

- The compound's ability to downregulate adhesion molecules on immune cells contributes to its anti-inflammatory properties, potentially affecting the interaction between malignant plasma cells and bone marrow stromal cells (BMSCs) .

- Cell Cycle Regulation :

- Immune Cell Activation :

In Vitro Studies

This compound has demonstrated cytogenetic effects on human lymphocytes in vitro. A study reported that exposure to this compound resulted in significant alterations in lymphocyte behavior, suggesting potential applications in hematological malignancies .

Case Studies

Case studies have illustrated the clinical implications of this compound in treating conditions like multiple myeloma (MM). One notable case involved a patient with relapsed MM who responded positively to a treatment regimen including this compound, showcasing its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。